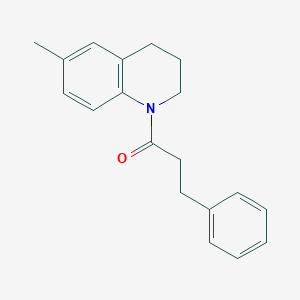![molecular formula C22H19N3O2S B6642729 N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6642729.png)
N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BP-1, and it has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide can modulate the expression of various genes involved in inflammation and cancer. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, BP-1 has been found to exhibit anti-oxidant activity and protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide in lab experiments is its potential as a fluorescent probe for the detection of zinc ions in biological systems. However, one of the limitations of using BP-1 is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide. One area of research is the development of more efficient synthesis methods for BP-1. Another area of research is the elucidation of its mechanism of action, which will help to better understand its potential applications in various fields. Additionally, the use of N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide as a fluorescent probe for the detection of zinc ions in biological systems can be further explored. Finally, the potential use of BP-1 as a therapeutic agent for the treatment of inflammatory diseases and cancer can be investigated.
Méthodes De Synthèse
The synthesis of N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide has been reported using different methods. One of the commonly used methods involves the reaction of 2-aminopyridine-5-carboxylic acid with 2-mercaptobenzothiazole and 4-methoxyphenylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide.
Applications De Recherche Scientifique
N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. BP-1 has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
Propriétés
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-27-17-10-6-15(7-11-17)8-13-21(26)25-20-12-9-16(14-23-20)22-24-18-4-2-3-5-19(18)28-22/h2-7,9-12,14H,8,13H2,1H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGCARDKZITWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6642650.png)
![10-Ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6642656.png)

![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642685.png)
![[1-(3-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642686.png)
![N-[1-(3,4-difluorophenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6642687.png)
![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642697.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6642705.png)
![N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B6642708.png)
![[4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-(3-hydroxynaphthalen-2-yl)methanone](/img/structure/B6642720.png)
![5-methyl-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B6642721.png)
![Methyl 5-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B6642741.png)
![2-[3-(3,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B6642744.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylpropanamide](/img/structure/B6642751.png)